

Application Note: Techniques for Measuring EZH2 Inhibition by Tulmimetostat

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Compound of Interest

Compound Name: Tulmimetostat

Cat. No.: B10856435

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation.^{[1][2]} By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 mediates gene silencing, which is integral to cellular processes like proliferation and differentiation.^{[1][3]} Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.^{[1][4]}

Tulmimetostat (CPI-0209) is a potent, orally bioavailable, next-generation dual inhibitor of EZH2 and its paralog, EZH1.^{[5][6][7]} It demonstrates a long residence time and comprehensive target engagement, leading to profound and durable suppression of H3K27me3.^{[1][8]} This document provides detailed protocols for assessing the inhibitory activity of **Tulmimetostat**, from direct biochemical assays to cell-based and in vivo pharmacodynamic models.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the key quantitative metrics for **Tulmimetostat**'s inhibition of EZH2.

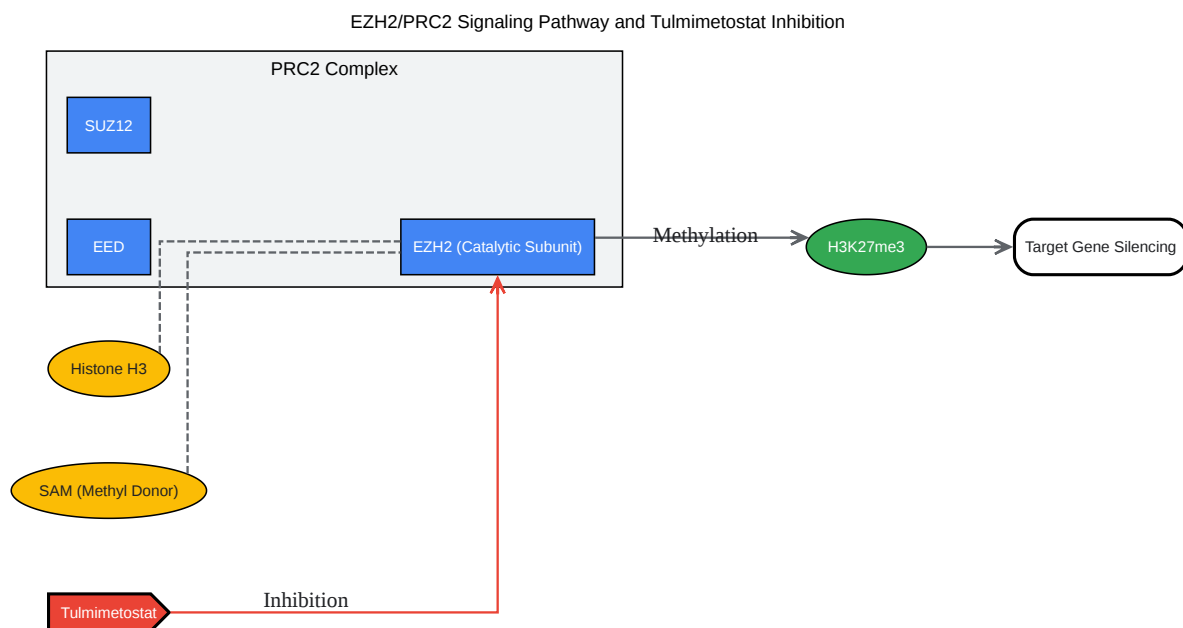
Table 1: Biochemical Potency and Binding Kinetics

Parameter	Value	Assay Type	Source
Ki	140 fM	Kinetic Analyses	[9]
Ki	180 fM	Thermal Shift Assays	[9]
kon	$8.7 (\pm 2) \times 10^5$ (mol/L) ⁻¹ .s ⁻¹	Biophysical Assay	[8]
Residence Time (τ)	~96 (±10) days	Biophysical Assay	[8]

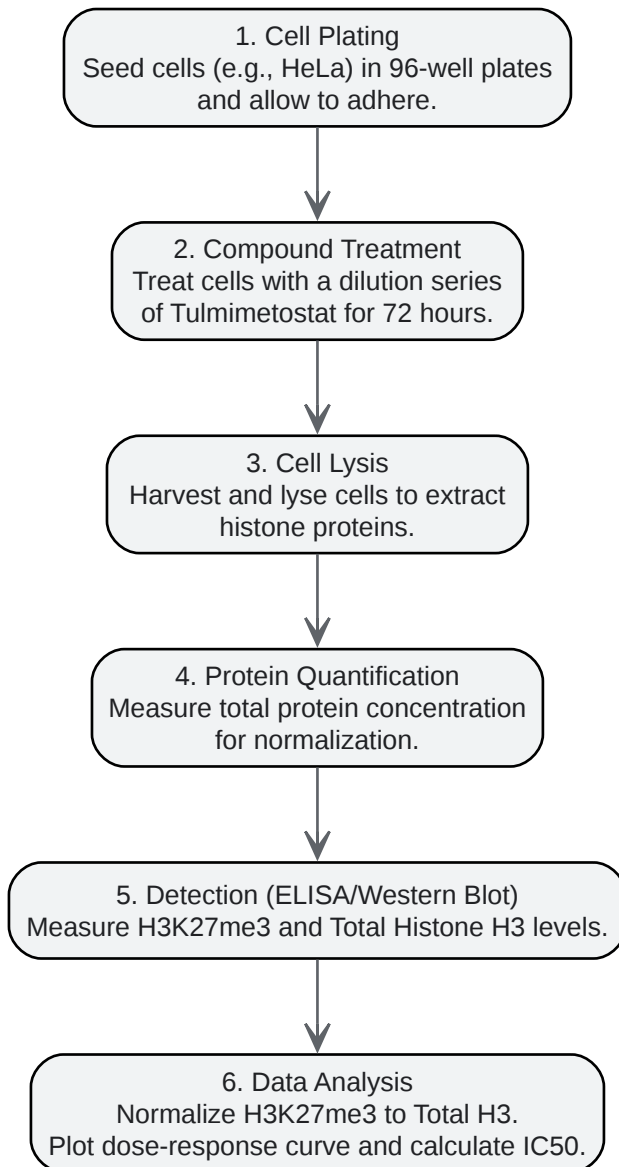
Table 2: Cellular Potency and Activity

Parameter	Value	Cell Line	Assay Type	Source
IC50 (H3K27me3 Reduction)	0.38 nM	HeLa	Global H3K27me3 Measurement	[1][8][9]
GI50 (Cell Proliferation)	6 nM	KARPAS-422	Cell Viability Assay	[1][9]
Tazemetostat IC50 (H3K27me3)	19.5 nM	HeLa	Global H3K27me3 Measurement	[1]
Tazemetostat IC50 (Proliferation)	322 nM	KARPAS-422	Cell Viability Assay	[1]

Visualizations: Pathways and Workflows



Workflow: Cellular H3K27me3 Inhibition Assay



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